[(3E)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results. Detailed information about its reactivity and the types of reactions it can undergo might be found in specialized chemical databases or literature.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the search results. These properties typically include melting point, boiling point, solubility, and others. They can be found in specialized chemical databases.Scientific Research Applications
Antibacterial Applications
Research has shown that certain derivatives, similar in structure to the compound , exhibit potent antibacterial properties. For instance, a study by Ravichandiran et al. (2015) synthesized derivatives that showed significant antibacterial activity, particularly against Proteus vulgaris, indicating potential for use in antibacterial therapies (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Anticancer Applications
Compounds related to [(3E)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate have been studied for their anticancer properties. For example, Johnston et al. (1984) synthesized derivatives that displayed significant anticancer activity against murine tumors (Johnston, Kussner, Carter, Frye, Lomax, Plowman, & Narayanan, 1984). Additionally, Gangjee et al. (1996) reported on analogues of this compound that were effective inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, suggesting potential use in cancer therapy (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds akin to this compound are also a significant area of research. Boubekeur et al. (1991) conducted a study detailing the crystal structure of a related molecule, providing insights into its molecular configuration (Boubekeur, Grandjean, Florac, & Robert, 1991).
Therapeutic Agent Development
Research into these compounds also extends to the development of therapeutic agents. For example, studies by Hughes and Prager (1997) synthesized analogues as specific antagonists of GABA at the GABAB receptor, indicating potential therapeutic applications (Hughes & Prager, 1997).
Mechanism of Action
The mechanism of action of this compound is not provided in the search results. The mechanism of action usually refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect . This information might be available in pharmacological studies or databases .
Safety and Hazards
properties
IUPAC Name |
[(E)-(4-methylsulfanyl-1,1-dioxothiolan-3-ylidene)amino] N-(4-nitrophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6S2/c1-22-11-7-23(19,20)6-10(11)14-21-12(16)13-8-2-4-9(5-3-8)15(17)18/h2-5,11H,6-7H2,1H3,(H,13,16)/b14-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLSOZKBZMRIHR-GXDHUFHOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CS(=O)(=O)CC1=NOC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC\1CS(=O)(=O)C/C1=N\OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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